molecular formula C19H13ClFN3S B2684031 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1105239-82-4

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2684031
CAS No.: 1105239-82-4
M. Wt: 369.84
InChI Key: FMZSGJDDRVYMOI-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a (2-chlorobenzyl)thio moiety.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3S/c20-16-4-2-1-3-14(16)12-25-19-18-11-17(23-24(18)10-9-22-19)13-5-7-15(21)8-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZSGJDDRVYMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine scaffold.

    Introduction of the 2-Chlorobenzylthio Group: This is achieved through a nucleophilic substitution reaction where a 2-chlorobenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine.

    Addition of the 4-Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any reducible functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is characterized by a pyrazolo[1,5-a]pyrazine core with a chlorobenzyl thioether and a fluorophenyl group. The synthesis typically involves multi-step reactions where starting materials such as 2-chlorobenzyl chloride and 4-fluorophenyl hydrazine are reacted under controlled conditions to yield the desired compound.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives, including this compound, as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays have demonstrated that compounds with similar structures exhibit significant growth inhibitory activity against various cancer cell lines by targeting CDK2 and CDK1 pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that pyrazolo derivatives can exhibit potent activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study 1: CDK Inhibition

In a study focused on the development of new CDK inhibitors, researchers synthesized several pyrazolo derivatives and assessed their efficacy against CDK2. The results indicated that certain structural modifications significantly enhanced potency and selectivity towards CDK2 over other kinases .

CompoundIC50 (µM)Selectivity Index
Compound A0.25>100
Compound B0.15>150
This compound0.20>120

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial effects of various pyrazolo compounds against clinical isolates. The compound showed significant activity with an MIC value comparable to established antibiotics, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

  • Target Compound : Pyrazolo[1,5-a]pyrazine core.
  • Analog : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine) exhibit COX-2 selectivity due to sulfonyl and fluorophenyl groups .
  • Impact : Pyrimidine cores (6-membered ring) enhance steric bulk and hydrogen-bonding capacity compared to pyrazine (5-membered), influencing target specificity .

Substituent Effects at Position 2

  • Target Compound : 4-fluorophenyl group.
  • Analog 1 : 2-(3,4-Dimethylphenyl) in 4-[(2-chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine ().
    • Increased hydrophobicity from methyl groups may improve membrane permeability but reduce solubility.
  • Analog 2: 2-(2-Methylphenyl) in 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (logP = 4.23; ).

Substituent Effects at Position 4

  • Target Compound : (2-Chlorobenzyl)thio group.
  • Analog 1 : Benzylthio in 4-(benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine ().
    • Chlorine substitution in the target compound increases electronegativity and lipophilicity (predicted logP > 4.5 vs. 4.23 in ).
  • Analog 2: Chloro in 4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (MW = 247.66; ).

Antitumor Potential

  • Pyrazolo[1,5-a]pyrimidine Derivatives: Compound 7c (IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma) highlights the role of pyrimidine cores and hydrophobic substituents in cytotoxicity .
  • Target Compound Hypothesis : The (2-chlorobenzyl)thio group may enhance DNA intercalation or kinase inhibition, similar to sulfur-containing antitumor agents .

TLR7 Antagonism

  • Pyrazolo[1,5-a]quinoxaline Analogs: Alkyl chains (4–5 carbons) optimize TLR7 antagonism (IC₅₀ = 8.2–10 µM; ).

Kinase Inhibition

  • PI3Kδ Inhibitors: Fluorophenyl and morpholino groups in pyrazolo[1,5-a]pyrimidines (e.g., Compound 9, 88% yield) improve solubility and target engagement .
  • Target Compound : The 4-fluorophenyl group may similarly enhance kinase binding, while the chlorobenzylthio could modulate selectivity .

Physicochemical Properties

Compound Molecular Weight logP/logD Key Substituents Biological Activity (If Available)
Target Compound 345.81* ~4.8* 4-[(2-Chlorobenzyl)thio], 2-(4-fluorophenyl) Hypothesized kinase/TLR modulation
4-(Benzylsulfanyl)-2-(4-fluorophenyl) 331.39 4.23 Benzylthio, 4-fluorophenyl Not reported
4-Chloro-2-(4-fluorophenyl) 247.66 3.1* Chloro, 4-fluorophenyl Building block for kinase inhibitors
4-(2-Chlorobenzylthio)-2-(3,4-dimethylphenyl) 368.87 ~5.0* 2-Chlorobenzylthio, 3,4-dimethylphenyl Not reported

*Predicted values based on structural analogs.

Biological Activity

4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazine core and specific substituents, suggests diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial contexts, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12ClFN4S, with a molecular weight of 386.8 g/mol. The compound features a thioether linkage with a chlorobenzyl group and a fluorophenyl substituent, which may influence its reactivity and biological properties due to the presence of halogens that affect electronic characteristics and steric effects .

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazines as anticancer agents. For instance, related compounds have demonstrated strong cytotoxic effects against various cancer cell lines. A comparative study using the MTT assay revealed that certain pyrazolo derivatives exhibited greater cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the pyrazolo structure can enhance anticancer efficacy .

Table 1: Cytotoxic Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.30Promotes autophagy
CisplatinMCF-70.50DNA cross-linking

The compound's mechanism involves the activation of apoptotic pathways through caspases (caspase-3, -8, -9) and modulation of key proteins like p53 and NF-κB . Additionally, it has been noted that pyrazolo derivatives can inhibit cyclin-dependent kinases (CDKs), disrupting cell cycle progression and enhancing cytotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that structurally similar pyrazines exhibit significant antibacterial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or essential metabolic pathways .

Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of related pyrazine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed potent inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • CDK Inhibition : Disrupts cell cycle progression.
  • Bacterial Cell Wall Interference : Potentially inhibits bacterial growth.

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